molecular formula C21H19ClN4O B11314657 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11314657
M. Wt: 378.9 g/mol
InChI Key: APYDJBBBPOHFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzaldehyde and 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4O/c1-13-10-19(24-17-8-5-9-18(12-17)27-3)26-21(23-13)14(2)20(25-26)15-6-4-7-16(22)11-15/h4-12,24H,1-3H3

InChI Key

APYDJBBBPOHFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.